molecular formula C7H5N3O2 B1614592 5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one CAS No. 2845-82-1

5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B1614592
CAS No.: 2845-82-1
M. Wt: 163.13 g/mol
InChI Key: ZSRKMMIFJWHGDV-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that features a pyridine ring fused to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carbon disulfide and subsequent cyclization with hydrazine hydrate . The reaction conditions often require the use of solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring acts as an electrophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce various hydrazine derivatives .

Scientific Research Applications

5-(Pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one is unique due to its oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of new molecules with specific biological and chemical functions.

Properties

IUPAC Name

5-pyridin-4-yl-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7-10-9-6(12-7)5-1-3-8-4-2-5/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRKMMIFJWHGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182649
Record name 1,3,4-Oxadiazol-2-ol, 5-(4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2845-82-1
Record name 2-(4-Pyridyl)-1,3,4-oxadiazol-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2845-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Pyridinyl)-1,3,4-oxadiazol-2(3H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002845821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neovadrine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225247
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4-Oxadiazol-2-ol, 5-(4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Pyridinyl)-1,3,4-oxadiazol-2(3H)-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVU6M5T5ZZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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